

# N-Ethyl-4-hydroxypiperidine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *N-Ethyl-4-hydroxypiperidine*

Cat. No.: *B1294979*

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **N-Ethyl-4-hydroxypiperidine**. This compound, also known as 1-ethylpiperidin-4-ol, is a key intermediate in the synthesis of a variety of pharmaceutical compounds.

## Molecular Structure and Properties

**N-Ethyl-4-hydroxypiperidine** is a heterocyclic compound featuring a piperidine ring substituted with an ethyl group at the nitrogen atom and a hydroxyl group at the 4-position. Its chemical properties make it a versatile building block in medicinal chemistry.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	[1][2][3]
Molecular Weight	129.2001 g/mol	[1][4]
129.20 g/mol	[2][5]	
129.203 g/mol	[6][7]	
IUPAC Name	1-ethylpiperidin-4-ol	[3]
CAS Number	3518-83-0	[1][3]
Appearance	Colorless to light yellow liquid	[8]
Boiling Point	210-213 °C	[8]
Melting Point	23-26 °C	[8]
SMILES	CCN1CCC(O)CC1	[2][3]

## Synthesis of N-Ethyl-4-hydroxypiperidine

There are two primary synthetic routes for the preparation of **N-Ethyl-4-hydroxypiperidine**. The choice of method may depend on the availability of starting materials and desired scale.



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Synthetic routes to **N-Ethyl-4-hydroxypiperidine**.

## Experimental Protocols

### Route 1: N-Alkylation of 4-Piperidinol

This method involves the direct ethylation of 4-piperidinol using an ethylating agent such as ethyl bromide in the presence of a base.[8]

#### Materials:

- 4-Piperidinol
- Ethyl Bromide
- Potassium Carbonate (anhydrous)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous Sodium Bicarbonate solution
- Brine (saturated aqueous Sodium Chloride solution)
- Anhydrous Sodium Sulfate

#### Procedure:

- To a solution of 4-piperidinol (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
- Stir the suspension vigorously at room temperature.
- Add ethyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **N-Ethyl-4-hydroxypiperidine**.
- Purify the product by vacuum distillation or column chromatography.

#### Route 2: Reduction of N-Ethyl-4-piperidone

This protocol describes the reduction of the ketone functionality of N-Ethyl-4-piperidone to the corresponding alcohol using sodium borohydride.[8]

#### Materials:

- N-Ethyl-4-piperidone
- Sodium Borohydride ( $\text{NaBH}_4$ )
- Methanol
- Deionized Water
- Dichloromethane
- Anhydrous Magnesium Sulfate

#### Procedure:

- Dissolve N-Ethyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC or GC-MS.
- Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with dichloromethane (3 x volume).
- Combine the organic extracts and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude **N-Ethyl-4-hydroxypiperidine**.
- Further purification can be achieved by vacuum distillation.

## Product Purification and Characterization

### Purification by Recrystallization/Distillation

For solid batches, recrystallization can be employed for purification. A suitable solvent system should be chosen where the compound is soluble at high temperatures and sparingly soluble at low temperatures.[9] For liquid products, vacuum distillation is the preferred method of purification.

### Characterization

The identity and purity of the synthesized **N-Ethyl-4-hydroxypiperidine** should be confirmed by analytical techniques.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the piperidine ring protons, and the hydroxyl proton.[6][10]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display distinct peaks corresponding to the seven carbon atoms in the molecule.[6]

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing the purity and confirming the molecular weight of the compound.

Typical GC-MS Parameters:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a steady rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C).
- Carrier Gas: Helium at a constant flow rate.
- MS Detector: Electron Ionization (EI) at 70 eV. The mass spectrum should show the molecular ion peak ( $m/z = 129$ ) and characteristic fragmentation patterns.<sup>[11]</sup>

General experimental workflow for synthesis and analysis.

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